molecular formula C12H12Cl2N2 B3252780 6,7-Dichloro-2-methyl-3-propylquinoxaline CAS No. 219528-43-5

6,7-Dichloro-2-methyl-3-propylquinoxaline

Cat. No.: B3252780
CAS No.: 219528-43-5
M. Wt: 255.14 g/mol
InChI Key: PUOLIAVPVWVRRX-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methyl-3-propylquinoxaline is an organic compound with the molecular formula C₁₂H₁₂Cl₂N₂. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-methyl-3-propylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with propylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-methyl-3-propylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a variety of functionalized quinoxaline compounds .

Scientific Research Applications

6,7-Dichloro-2-methyl-3-propylquinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methyl-3-propylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

6,7-Dichloro-2-methyl-3-propylquinoxaline can be compared with other quinoxaline derivatives, such as:

    6,7-Dichloroquinoxaline: Lacks the methyl and propyl groups, resulting in different chemical and biological properties.

    2-Methylquinoxaline: Lacks the chlorine atoms, leading to different reactivity and applications.

    3-Propylquinoxaline:

Properties

IUPAC Name

6,7-dichloro-2-methyl-3-propylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2/c1-3-4-10-7(2)15-11-5-8(13)9(14)6-12(11)16-10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOLIAVPVWVRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271006
Record name 6,7-Dichloro-2-methyl-3-propylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219528-43-5
Record name 6,7-Dichloro-2-methyl-3-propylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219528-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloro-2-methyl-3-propylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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